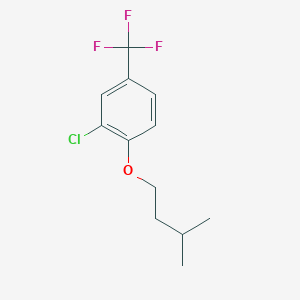
2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of benzotrifluorides It is characterized by the presence of a chloro group, an iso-pentoxy group, and three fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the chloro and iso-pentoxy groups onto a benzotrifluoride core. One common method is through nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group on the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Substitution: The chloro and iso-pentoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzotrifluorides.
科学的研究の応用
2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are of particular interest.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and iso-pentoxy groups can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Chloro-4-iodobenzotrifluoride: Similar in structure but contains an iodine atom instead of an iso-pentoxy group.
4-Chlorobenzotrifluoride: Lacks the iso-pentoxy group, making it less complex.
Ethyl 3-chloro-4-ethoxybenzoate: Contains an ethoxy group instead of an iso-pentoxy group.
Uniqueness
2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of specific interactions with biological targets. The combination of chloro, iso-pentoxy, and trifluoromethyl groups makes this compound versatile and valuable in various applications.
特性
IUPAC Name |
2-chloro-1-(3-methylbutoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-8(2)5-6-17-11-4-3-9(7-10(11)13)12(14,15)16/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOSWGOBCCXYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999300.png)
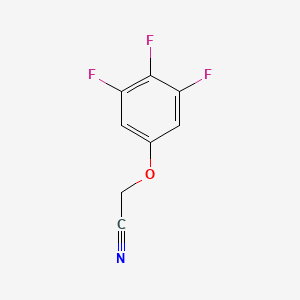
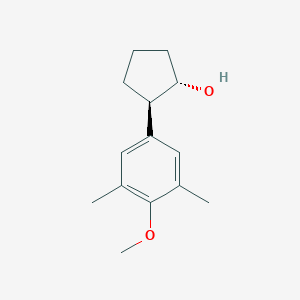
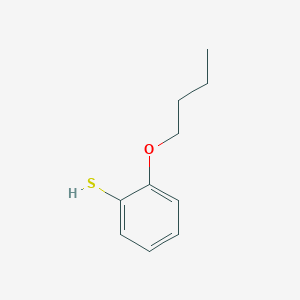
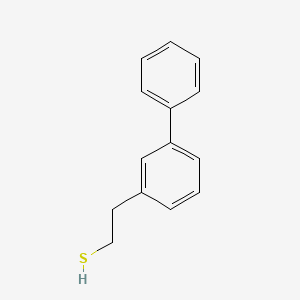
![4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7999328.png)

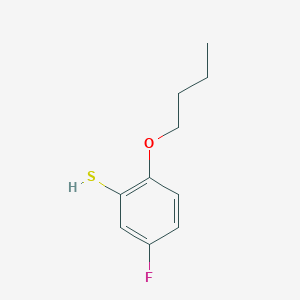
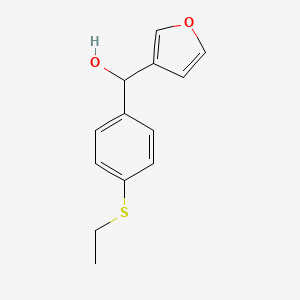
![1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999345.png)
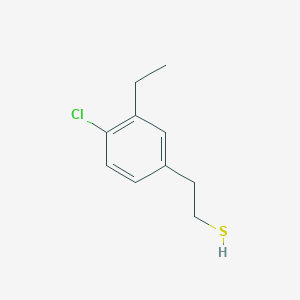
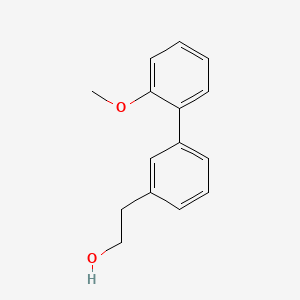
![1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999371.png)
